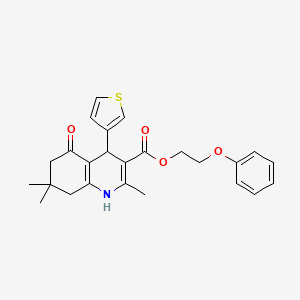![molecular formula C17H25N5 B5159058 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine is a chemical compound that is commonly referred to as L-733,060. It is a selective antagonist of the neurokinin-1 (NK1) receptor and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
L-733,060 selectively binds to the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor, which is a member of the G protein-coupled receptor family. The this compound receptor is primarily involved in the regulation of pain, inflammation, and stress response. By binding to the this compound receptor, L-733,060 blocks the binding of the neuropeptide substance P, which is the primary ligand for the this compound receptor. This results in a decrease in pain, inflammation, and stress response.
Biochemical and Physiological Effects:
L-733,060 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to decrease the release of stress hormones, such as cortisol and adrenaline. In addition, L-733,060 has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using L-733,060 in lab experiments is its high selectivity for the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor. This allows researchers to study the specific effects of blocking the this compound receptor without affecting other receptors. However, one of the limitations of using L-733,060 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on L-733,060. One area of research is the potential use of L-733,060 in the treatment of anxiety disorders and substance abuse disorders. Another area of research is the potential use of L-733,060 in pain management. Additionally, researchers may investigate the potential use of L-733,060 in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential use of L-733,060 in the treatment of other diseases that are associated with inflammation and stress response.
Méthodes De Synthèse
The synthesis of L-733,060 involves several steps. The first step is the preparation of 2-(1H-imidazol-1-yl)pyridine, which is then treated with 3-chloromethylpropylamine to produce the intermediate compound, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propylamine. This intermediate compound is then reacted with 4-piperidinone to produce L-733,060.
Applications De Recherche Scientifique
L-733,060 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. It has also been studied for its potential use in the treatment of anxiety disorders, substance abuse disorders, and pain management.
Propriétés
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5/c1-2-9-21-10-5-16(6-11-21)20-13-15-4-3-7-19-17(15)22-12-8-18-14-22/h3-4,7-8,12,14,16,20H,2,5-6,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSPBNHHVEIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)
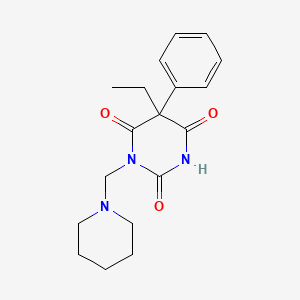
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
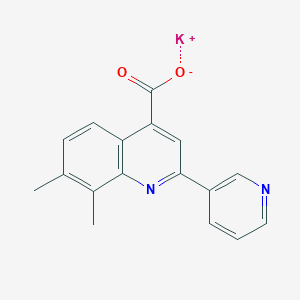
![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)
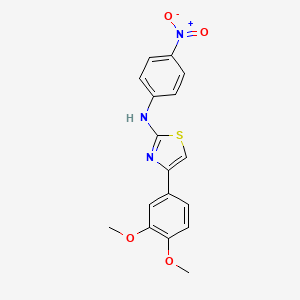
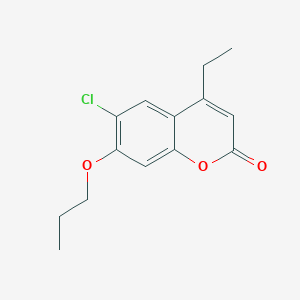
![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)
